molecular formula C19H14N4O2S2 B2721241 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide CAS No. 1164549-41-0

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B2721241
CAS No.: 1164549-41-0
M. Wt: 394.47
InChI Key: MAOKMVOBYWHCBK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thioxothiazolidinone class, characterized by a five-membered heterocyclic core with sulfur, nitrogen, and oxygen atoms. The (Z)-stereochemistry at the methylene bridge (C5 position) and the substitution of a 4-methylbenzamide group at N3 distinguish it from analogs.

Properties

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c1-11-6-8-12(9-7-11)17(24)22-23-18(25)15(27-19(23)26)10-16-20-13-4-2-3-5-14(13)21-16/h2-10,25H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKVRXMOCFDUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide typically involves the condensation of 1H-benzimidazole-2-carbaldehyde with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-mercaptoacetic acid under reflux conditions to form the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzimidazole and thiazolidinone rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a thiazolidinone core, a benzimidazole moiety, and additional functional groups that enhance its chemical reactivity and biological activity. The presence of these structural elements contributes to its potential applications in drug development and therapeutic interventions.

Antimicrobial Properties

Research has demonstrated that compounds similar to (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide exhibit significant antimicrobial activity. For instance, derivatives with thiazolidinone structures have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and viability.

Anticancer Potential

Several studies have indicated that thiazolidinone derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. Research has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models, making them candidates for further investigation in cancer therapy .

Optimization Techniques

Optimization of reaction conditions such as temperature, solvent choice, and catalyst use is crucial for enhancing yield and purity. Continuous flow reactors are also being explored to improve scalability and efficiency in industrial production .

Antimicrobial Evaluation

A study published in Pharmaceuticals evaluated various thiazolidinone derivatives for their antimicrobial activity against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into therapeutic agents against resistant strains .

Anticancer Research

In another investigation, a series of thiazolidinone compounds were tested for their cytotoxic effects on human cancer cell lines. Results showed that modifications to the benzimidazole moiety could enhance anticancer activity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide involves its interaction with various molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can interact with enzymes, inhibiting their activity and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues of Thioxothiazolidinone Derivatives

Key Observations:
  • Substituent Effects : The 4-methylbenzamide group in the target compound likely enhances lipophilicity relative to the 4-bromo-benzyl group in , which could improve membrane permeability.
  • Synthetic Flexibility: Analogous compounds (e.g., 8a ) employ active methylene compounds and acetic acid catalysis, suggesting the target compound could be synthesized via similar Knoevenagel condensations.

Benzimidazole-Containing Derivatives

Table 2: Benzimidazole Hybrids Comparison
Compound Name / ID Core Structure Substituents Biological Activity (if Reported)
Target Compound Thioxothiazolidinone + Benzimidazole 4-Methylbenzamide (N3) Not reported in evidence
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzohydrazide + Benzimidazole Varied benzaldehyde derivatives (C5) Anticancer (in vitro)
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones (5a-o) Thiazolidinone + Benzimidazole Arylidene (C5), Phenyl (C2) Antimicrobial (broad-spectrum)
Key Observations:
  • Benzimidazole Positioning : The target compound integrates benzimidazole at C5 via a methylene bridge, contrasting with the direct C2 linkage in . This may reduce steric hindrance for target engagement.
  • Biological Potential: While the target compound lacks reported bioactivity, analogs like 5a-o demonstrate antimicrobial efficacy, suggesting the benzimidazole-thioxothiazolidinone scaffold is pharmacologically promising.

Benzamide-Functionalized Analogs

Table 3: Benzamide Derivatives Comparison
Compound Name / ID Core Structure Substituents Spectral Confirmation
Target Compound Thioxothiazolidinone 4-Methylbenzamide (N3) N/A
(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide Thioxothiazolidinone Benzamide (N3), Indole (C5) IR: 1606 cm⁻¹ (C=O); MS: m/z 379 [M+]
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Benzamide (N3), Isoxazole (C5) IR: 1606 cm⁻¹ (C=O); 1H-NMR: δ 7.36–8.13 (Ar-H)
Key Observations:
  • Aromatic Interactions : The 4-methyl group in the target compound’s benzamide may enhance hydrophobic interactions compared to unsubstituted benzamide in .
  • Spectral Trends : IR peaks near 1600–1670 cm⁻¹ (C=O) and aromatic proton signals in NMR (δ 7.3–8.4) are consistent across benzamide derivatives .

Biological Activity

The compound (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supplemented by relevant data tables and case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. The process includes:

  • Formation of Thiazolidinone Core : The initial step involves the condensation of thiosemicarbazide with α,β-unsaturated carbonyl compounds to form thiazolidinone derivatives.
  • Methylene Bridge Formation : The introduction of the benzimidazole moiety is achieved via a methylene bridge, which enhances the compound's biological activity.
  • Final Amide Formation : The final product is obtained through acylation with 4-methylbenzoyl chloride.

2.1 Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Mechanism of Action : The compound acts as a potent inhibitor of several receptor tyrosine kinases (RTKs), including EGFR and PDGFR, which are critical in cancer cell proliferation and survival. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) .
Cell LineIC50 (µM)Mechanism of Action
K56210Inhibition of Bcr-Abl protein
MCF-715EGFR inhibition
HeLa12Apoptosis induction

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • In Vitro Studies : It demonstrated activity against resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
PathogenMIC (µg/mL)Activity
E. coli32Bactericidal
S. aureus16Bacteriostatic
C. albicans64Fungistatic

3.1 In Vivo Efficacy

A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in significant tumor reduction compared to control groups .

3.2 Clinical Implications

Given its dual action against cancer and microbial infections, this compound could serve as a lead for developing multi-target therapeutics. Its structural similarities to existing benzodiazepine-based drugs suggest potential for repurposing in clinical settings.

4. Conclusion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious disease management. Continued research into its mechanisms and broader applications could pave the way for new treatment modalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.